1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene
Overview
Description
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene is an organic compound with the molecular formula C12H8BrNO4S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a nitrobenzene group
Preparation Methods
The synthesis of 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The resulting product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonylation: Finally, the compound is treated with a sulfonyl chloride to introduce the sulfonyl group, completing the synthesis.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reductions and bromine or chlorine for substitutions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene involves its interaction with molecular targets through covalent bonding. The sulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene can be compared with similar compounds such as:
- 1-(4-Fluorophenyl)sulfonyl-4-nitrobenzene
- 1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene
- 1-(4-Methylphenyl)sulfonyl-4-nitrobenzene
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can influence the compound’s solubility, stability, and interaction with biological targets .
Biological Activity
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene is a sulfonamide compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and interactions with various biological systems.
Chemical Structure and Properties
This compound is characterized by a sulfonyl group attached to a bromobenzene and a nitrobenzene moiety. This structure is significant for its reactivity and biological interactions. The compound is typically a crystalline solid, with a melting point indicative of its stability under standard conditions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial in metabolic pathways where enzyme regulation is essential.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, leading to altered gene expression and cellular responses. This modulation can impact processes such as apoptosis and proliferation.
Biological Activity Overview
The biological activities reported for this compound include:
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds and provided insights into the potential effects of this compound:
- Antiproliferative Activity : A study assessing various sulfonamide derivatives found that while many compounds did not exhibit significant cytotoxicity against cancer cell lines, some showed moderate effects at higher concentrations .
- Antioxidant Properties : Similar compounds have been evaluated for their antioxidant capabilities using assays like DPPH and ABTS. These studies suggest that modifications in the chemical structure can enhance or diminish antioxidant activity .
- Enzyme Interaction Studies : Research indicates that compounds with similar structures can interact with metabolic enzymes, potentially altering their function and influencing drug metabolism.
Data Table: Biological Activity Summary
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The compound's solubility profile suggests it may be well absorbed when administered, but specific studies are needed to confirm its bioavailability.
- Metabolism : The metabolism of sulfonamide compounds often involves conjugation reactions; thus, this compound may undergo similar metabolic pathways.
- Toxicity Profile : While some derivatives exhibit low toxicity in preliminary studies, comprehensive toxicological evaluations are necessary to establish safety profiles.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHAXWUKVPWYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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